molecular formula C10H10BrNS B1302036 2-Bromo-4-isopropylphenyl isothiocyanate CAS No. 246166-33-6

2-Bromo-4-isopropylphenyl isothiocyanate

Cat. No. B1302036
M. Wt: 256.16 g/mol
InChI Key: HEMKZBSGCAZNJG-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylphenyl isothiocyanate is a chemical compound that is part of the isothiocyanate family, which are known for their applications in organic synthesis and potential biological activities. While the specific compound 2-Bromo-4-isopropylphenyl isothiocyanate is not directly mentioned in the provided papers, related compounds and their reactions provide insight into the chemistry of isothiocyanates in general.

Synthesis Analysis

The synthesis of related aryl isothiocyanates has been demonstrated through a one-pot synthesis method. For instance, 3-Arylquinazoline-2,4(1H,3H)-dithiones were synthesized from 2-bromophenyl isothiocyanates using a bromine-lithium exchange with butyllithium followed by treatment with aryl isothiocyanates . This method could potentially be adapted for the synthesis of 2-Bromo-4-isopropylphenyl isothiocyanate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanates is characterized by the presence of a thiocyanate group (-N=C=S) attached to an aryl or alkyl group. The presence of substituents like bromine and isopropyl groups can influence the reactivity and steric effects in these molecules. For example, the synthesis of organophosphorus compounds bearing the 2,4-di-t-butyl-6-isopropylphenyl group indicates that bulky substituents can be accommodated in the molecular structure, which may be relevant for the synthesis and reactivity of 2-Bromo-4-isopropylphenyl isothiocyanate .

Chemical Reactions Analysis

Isothiocyanates participate in various chemical reactions, often serving as intermediates in the synthesis of heterocyclic compounds. For example, o-Bromophenyl isocyanide, a related compound, reacts with primary amines to form benzimidazoles . Similarly, isothiocyanates can react with allenes and alkyl 2-bromoacetates to form substituted thiophenes . These reactions highlight the versatility of isothiocyanates in organic synthesis, which could be applicable to 2-Bromo-4-isopropylphenyl isothiocyanate.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their functional groups. For instance, the presence of a bromine atom can affect the compound's reactivity towards nucleophiles due to its electrophilic nature. The steric bulk of the isopropyl group can also impact the compound's physical properties, such as boiling point and solubility. While the specific properties of 2-Bromo-4-isopropylphenyl isothiocyanate are not detailed in the provided papers, the studies on related compounds suggest that such substituents can significantly influence the behavior of isothiocyanates in both chemical reactions and their physical state .

Safety And Hazards

2-Bromo-4-isopropylphenyl isothiocyanate can be harmful if swallowed or inhaled, and it can cause severe skin burns and eye damage . It should be handled with care, and protective measures should be taken when using this compound .

properties

IUPAC Name

2-bromo-1-isothiocyanato-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNS/c1-7(2)8-3-4-10(12-6-13)9(11)5-8/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMKZBSGCAZNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370808
Record name 2-Bromo-4-isopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-isopropylphenyl isothiocyanate

CAS RN

246166-33-6
Record name 2-Bromo-4-isopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 246166-33-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kuppast, K Spyridaki, G Liapakis, H Fahmy - European Journal of …, 2014 - Elsevier
… It is worth-mentioning that the selected isothiocyanates used were 2,4,6-trimethylphenylisothiocyanate and 2-bromo-4-isopropylphenyl isothiocyanate since previous studies have …
Number of citations: 11 www.sciencedirect.com
MR Islam, M Teleb, V Karageorgos, S Sakellaris… - European Journal of …, 2022 - Elsevier
… The selected substituted phenyl isothiocyanate including 2,4,6-trichlorophenyl isothiocyanate, 2,4,6-trimethylphenyl isothiocyanate, and 2‑bromo-4-isopropylphenyl isothiocyanate, 2,4-…
Number of citations: 1 www.sciencedirect.com

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